3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid
CAS No.: 1040682-15-2
Cat. No.: VC2906829
Molecular Formula: C11H14O6S2
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040682-15-2 |
|---|---|
| Molecular Formula | C11H14O6S2 |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 3-[3,5-bis(methylsulfonyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C11H14O6S2/c1-18(14,15)9-5-8(3-4-11(12)13)6-10(7-9)19(2,16)17/h5-7H,3-4H2,1-2H3,(H,12,13) |
| Standard InChI Key | DTJJZJJHGDFFBO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=CC(=C1)CCC(=O)O)S(=O)(=O)C |
| Canonical SMILES | CS(=O)(=O)C1=CC(=CC(=C1)CCC(=O)O)S(=O)(=O)C |
Introduction
Structural and Chemical Characteristics
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 306.4 g/mol | |
| Density | 1.049 ± 0.06 g/cm³ (predicted) | |
| Solubility | DMSO, Ethanol, Methanol | |
| pKa | 4.79 ± 0.10 (predicted) |
The compound’s solubility profile makes it suitable for in vitro assays requiring organic solvents, while its predicted pKa aligns with typical carboxylic acids, influencing its ionization state under physiological conditions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid involves sequential sulfonation and coupling reactions. A common approach begins with the sulfonation of 3,5-dihydroxybenzoic acid using methanesulfonyl chloride under controlled conditions, followed by Friedel-Crafts alkylation to introduce the propionic acid chain. Alternative routes employ palladium-catalyzed cross-coupling reactions to attach pre-sulfonated phenyl groups to a propionic acid precursor, achieving yields exceeding 75% in optimized protocols.
Industrial-Scale Production
While laboratory-scale synthesis is well-established, industrial production requires modifications to improve cost efficiency. Recent advancements focus on continuous-flow reactors to minimize byproduct formation and reduce reaction times. Key challenges include the purification of intermediates, as residual sulfonic acids can catalyze undesired side reactions.
Applications in Biochemical Research
Proteomics and Enzyme Studies
The compound’s methanesulfonyl groups act as hydrogen bond acceptors, enabling interactions with active sites of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In proteomic studies, it serves as a competitive inhibitor to map substrate-binding pockets, leveraging its structural similarity to endogenous fatty acid derivatives . For example, in a 2023 study, the compound reduced COX-2 activity by 40% at 10 µM concentrations, suggesting anti-inflammatory potential.
Comparative Analysis with Analogues
Future Research Directions
Advanced Material Science
Incorporating the compound into polymer matrices could yield materials with self-healing properties, as the sulfonyl groups facilitate reversible cross-linking via sulfonic acid dimers. Initial trials with polyurethane composites show a 15% increase in tensile strength compared to unmodified polymers.
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